Debutyldronedarone D7
説明
Debutyldronedarone D7 (SR-35021 D7) is a deuterium-labeled analog of Debutyldronedarone, the primary active metabolite of the antiarrhythmic drug dronedarone (Multaq®). Dronedarone, a non-iodinated derivative of amiodarone, is a Class III antiarrhythmic agent used to treat atrial fibrillation (AF) . Debutyldronedarone is formed via hepatic metabolism of dronedarone, where the butyl side chain is removed, resulting in a compound with altered pharmacokinetic and pharmacodynamic properties.
特性
分子式 |
C27H29D7N2O5S |
|---|---|
分子量 |
507.69 |
製品の起源 |
United States |
類似化合物との比較
Key Properties :
- Chemical Formula : C27H29D7N2O5S
- Molecular Weight : 507.69 g/mol
- Solubility : Soluble in DMSO
- Storage : Stable at -20°C in lyophilized form
- Bioactivity : Exhibits 1/10 to 1/3 the potency of dronedarone in preclinical studies .
Comparison with Similar Compounds
Dronedarone vs. Debutyldronedarone D7
Dronedarone (C31H44N2O5S; MW 556.76 g/mol) and its metabolite Debutyldronedarone D7 differ structurally and functionally:
Key Findings :
- Debutyldronedarone D7’s reduced potency is attributed to structural modifications, including debutylation and deuterium substitution, which alter receptor binding and metabolic pathways .
- Deuterium labeling enhances metabolic stability, making it valuable for tracking drug distribution and elimination in preclinical models .
Comparison with Other Deuterated Metabolites
Deuterated compounds like Aliskiren D6 hemifumarate (a renin inhibitor) share similarities with Debutyldronedarone D7 in their use as isotopic tracers. However, differences exist:
Key Insight :
While both compounds utilize deuterium to improve metabolic stability, their therapeutic targets and clinical applications diverge significantly.
Comparison with Non-Deuterated Analogs
Debutyldronedarone (non-deuterated) and its deuterated form (D7) exhibit identical pharmacological targets but differ in physicochemical properties:
Research Implications :
- The deuterium label in D7 facilitates precise quantification in mass spectrometry, reducing interference from endogenous compounds .
Data Tables
Table 1: Physicochemical Comparison of Dronedarone and Its Metabolites
| Parameter | Dronedarone | Debutyldronedarone | Debutyldronedarone D7 |
|---|---|---|---|
| Molecular Formula | C31H44N2O5S | C27H35N2O5S | C27H29D7N2O5S |
| Molecular Weight (g/mol) | 556.76 | 500.62 | 507.69 |
| Solubility | DMSO | DMSO | DMSO |
| Bioactivity (Relative) | 100% | 10–30% | 10–33% |
Research and Clinical Implications
- Debutyldronedarone D7 serves as a critical tool for elucidating dronedarone’s metabolic fate, particularly in hepatic and cardiac tissues .
- Its reduced potency compared to dronedarone suggests metabolite activity contributes partially to therapeutic effects, necessitating further studies on synergism .
- Deuterium labeling remains underutilized in antiarrhythmic research but shows promise for improving drug design and pharmacokinetic profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
